molecular formula C11H15N B1609975 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 28459-83-8

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1609975
CAS RN: 28459-83-8
M. Wt: 161.24 g/mol
InChI Key: LTJQRZGEPZQDLX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H15N . It is a derivative of tetrahydroisoquinoline, a structural motif found in various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline and its derivatives has been a subject of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core with two methyl groups attached to the 3-position . The InChI code for this compound is 1S/C11H15N.ClH/c1-11(2)7-9-5-3-4-6-10(9)8-12-11;/h3-6,12H,7-8H2,1-2H3;1H .


Chemical Reactions Analysis

The C (1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been highlighted in recent years . These reactions often involve the isomerization of an iminium intermediate .


Physical And Chemical Properties Analysis

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid at room temperature . It has a molecular weight of 197.71 .

Scientific Research Applications

Therapeutic Potential in Parkinson's Disease

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline and its derivatives have been studied for their potential in treating Parkinson's disease. These compounds are investigated due to their structural resemblance to MPTP, a neurotoxin that induces Parkinson's disease-like symptoms. Research has shown that specific derivatives, such as 1,3-dimethyl-TIQ and 1,3-dimethyl-N-propargyl-TIQ, can prevent MPTP-induced Parkinson's disease-like symptoms in mice. Particularly, the trans-isomer of 1,3-diMe-N-proTIQ has demonstrated potent protective effects, although its effectiveness in preventing MPP+-induced PC12 cell death is weaker than its cis-isomer. The results highlight the potential of using stereoselective efficacy of these derivatives against MPTP and/or MPP+-induced adverse states in Parkinson's disease therapy (Katagiri et al., 2010).

Potential in Cancer Therapy

Tetrahydroisoquinoline derivatives have been recognized for their therapeutic potential in cancer treatment. The approval of trabectedin for soft tissue sarcomas marks a significant milestone in anticancer drug discovery. These compounds have been patented for various therapeutic activities, notably in cancer treatment. The patents cover a range of therapeutic areas, including cancer, malaria, CNS disorders, cardiovascular and metabolic disorders. The therapeutic potential of these derivatives, especially in drug discovery for cancer and CNS disorders, is noteworthy (Singh & Shah, 2017).

Cardiac and Neurological Applications

Specific tetrahydroisoquinoline derivatives have been synthesized and evaluated for their bradycardic activities, indicating their potential use in treating cardiovascular conditions. The structure-activity relationship studies revealed that certain skeletons and substituents are crucial for exhibiting potent in vitro and in vivo activities. Some of these compounds demonstrated significant bradycardic activity without considerably influencing blood pressure, highlighting their potential therapeutic application in cardiovascular diseases (Kakefuda et al., 2003).

Anticonvulsant Properties

Studies have also explored the anticonvulsant properties of tetrahydroisoquinoline derivatives. Certain derivatives have shown high potency against audiogenic seizures in mice, comparable to known anticonvulsant agents. These findings open up possibilities for these compounds as novel anticonvulsant agents with unique mechanisms of action (Gitto et al., 2006).

Future Directions

The future directions in the research of 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline and its derivatives could involve the development of novel synthetic strategies and the exploration of their biological activities . The use of environmentally friendly methods for the synthesis of THIQ derivatives is on the rise . Furthermore, the development of novel THIQ analogs with potent biological activity is an area of active research .

properties

IUPAC Name

3,3-dimethyl-2,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(2)7-9-5-3-4-6-10(9)8-12-11/h3-6,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJQRZGEPZQDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450772
Record name 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

28459-83-8
Record name 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of naphthalene (5.8 g, 0.045 mol) in dimethoxyethane (50 mL) was added sodium metal (1.09 g, 0.039 mol.). The mixture was allowed to stir for four (4) hours until a dark green color persisted. To this was added of N-toluenesulfonyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (5.0 g, 0.016 mol.) in 20 mL of dimethoxymethane. The reaction was monitored by gas chromatography. When the reaction was complete (≈2 hours), the mixture was quenched with saturated sodium chloride (70 mL). The mixture was partitioned between ethyl acetate (250 mL) and 10% HCL (250 mL) and the organic layer was discarded. 10% Sodium hydroxide was added to the aqueous layer until a pH=7 was obtained. The aqueous layer was further extracted over methylene chloride (2×100 mL), dried over magnesium sulfate, filtered and concentrated (25° C./150 torr) to produce 2.2 g (86%) of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-toluenesulfonyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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